molecular formula C13H17F4NO3Si B8031053 Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane

Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane

Cat. No.: B8031053
M. Wt: 339.36 g/mol
InChI Key: ZNHHAHIZPNWTES-UHFFFAOYSA-N
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Description

Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane is a complex organic compound characterized by the presence of multiple functional groups, including a tert-butyl group, a fluoro group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

    Silane Protection: Introduction of the dimethylsilane group to protect the phenolic hydroxyl group.

    Tert-butylation: Introduction of the tert-butyl group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and specialized reagents for trifluoromethylation and silane protection.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluoro group with other substituents.

    Hydrolysis: Removal of the silane protection group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic conditions to remove the silane group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while hydrolysis of the silane group yields the corresponding phenol.

Scientific Research Applications

Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, making it a valuable moiety in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane
  • Tert-butyl(4-fluoro-3-nitrobenzoate)
  • Tert-butyl(4-fluoro-3-nitrophenyl)dimethylsilane

Uniqueness

Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it particularly valuable in drug development and other applications.

Properties

IUPAC Name

tert-butyl-[4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F4NO3Si/c1-12(2,3)22(4,5)21-8-6-9(13(15,16)17)11(14)10(7-8)18(19)20/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHHAHIZPNWTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F4NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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